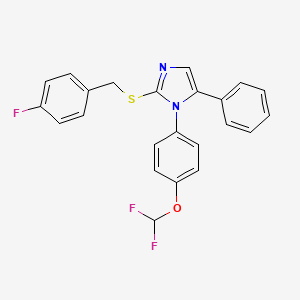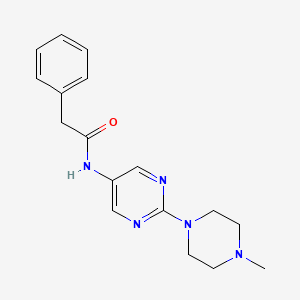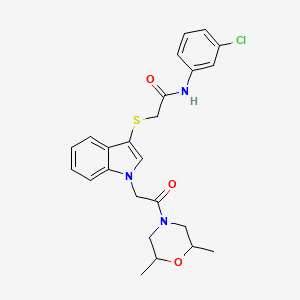
N-(3-chlorophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H26ClN3O3S and its molecular weight is 472. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal Agents
2-(2-oxo-morpholin-3-yl)-acetamide derivatives, including molecules structurally related to N-(3-chlorophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide, have been identified as potent antifungal agents. These compounds exhibit fungicidal activity against Candida species and broad antifungal activity against various fungi species, including molds and dermatophytes. Their development focused on improving plasmatic stability while maintaining in vitro antifungal activity (Bardiot et al., 2015).
Synthesis of Quinolines and Related Fused Pyridines
Research on the synthesis of quinolines and related fused pyridines has shown the potential utility of compounds like N-(3-chlorophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide in forming thienopyridines, a class of compounds with various applications in chemical research (Meth–Cohn et al., 1981).
Structural Aspects and Properties of Salt and Inclusion Compounds
The structural aspects of similar amide-containing isoquinoline derivatives have been studied for their potential in forming salt and inclusion compounds. These compounds exhibit notable changes in fluorescence emission and have applications in materials science (Karmakar et al., 2007).
Inhibition of Fatty Acid Synthesis in Algae
Chloroacetamide derivatives, closely related to the compound , have been studied for their ability to inhibit fatty acid synthesis in green algae, suggesting potential applications in agricultural and environmental science (Weisshaar & Böger, 1989).
Antimicrobial Agents
Derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, similar to N-(3-chlorophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide, have shown promise as antimicrobial agents with significant antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Cholinesterase Inhibition
Studies on N-aryl derivatives of similar compounds have shown potential for inhibiting cholinesterase enzymes, suggesting applications in treating neurodegenerative diseases (Riaz et al., 2020).
Antihistamine Agents
Compounds structurally related to N-(3-chlorophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide have been synthesized and evaluated as antihistamine agents, indicating potential therapeutic applications (Alagarsamy et al., 2014).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O3S/c1-16-11-28(12-17(2)31-16)24(30)14-27-13-22(20-8-3-4-9-21(20)27)32-15-23(29)26-19-7-5-6-18(25)10-19/h3-10,13,16-17H,11-12,14-15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNIJHDEFONBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-chloroquinolin-8-yl)oxy]-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide](/img/structure/B2558254.png)
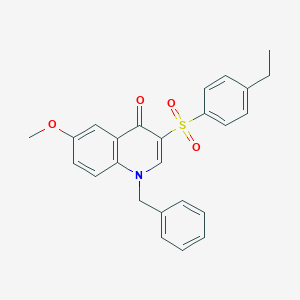
![ethyl 4-[(3-aminopropyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2558259.png)
![2-(4-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2558260.png)
![3-(3-chlorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2558262.png)
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3-methoxybenzyl)-2-furamide](/img/structure/B2558263.png)
![1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2558266.png)
![2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2558267.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline](/img/structure/B2558269.png)
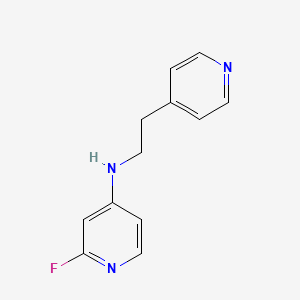
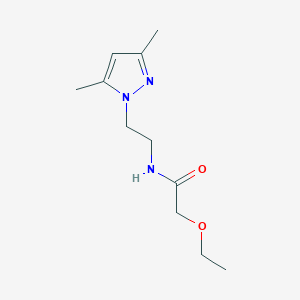
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2558272.png)
